molecular formula C17H14FNO4 B4386351 N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

Cat. No. B4386351
M. Wt: 315.29 g/mol
InChI Key: KBJCAFZRTJNXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide, also known as ABD-F, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. ABD-F is a fluorinated derivative of the benzamide family and is known for its unique physical and chemical properties.

Mechanism of Action

The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is based on its ability to act as a fluorescent probe. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has a unique fluorescence emission spectrum, which allows it to be used as a probe to study the binding of drugs to proteins and the transport of proteins across cell membranes. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide can also be used as a probe to study the conformational changes in proteins and the interactions between proteins.
Biochemical and Physiological Effects:
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been shown to have minimal biochemical and physiological effects. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is not known to have any toxic effects on cells or tissues. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is also not known to interfere with the normal functioning of proteins or other biological molecules.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is its unique fluorescence emission spectrum, which allows it to be used as a probe to study the binding of drugs to proteins and the transport of proteins across cell membranes. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide. One potential direction is the development of new fluorescent probes based on N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide. Another potential direction is the use of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide in the study of protein-protein interactions and the development of new drugs that target these interactions. A third potential direction is the use of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide in the study of protein conformational changes and the development of new drugs that target these changes. Overall, N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has significant potential for future applications in various fields of scientific research.

Scientific Research Applications

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has potential applications in various fields of scientific research. One of the primary applications of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is in the development of fluorescent probes for imaging biological systems. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been used as a fluorescent probe to study the binding of drugs to proteins and the transport of proteins across cell membranes. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has also been used as a probe to study the conformational changes in proteins and the interactions between proteins.

properties

IUPAC Name

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c1-10(20)12-8-15-16(23-7-6-22-15)9-14(12)19-17(21)11-4-2-3-5-13(11)18/h2-5,8-9H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJCAFZRTJNXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
Reactant of Route 6
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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide

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